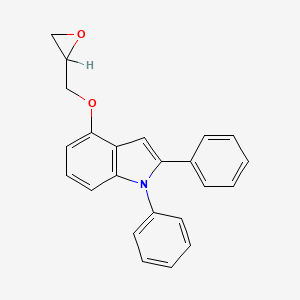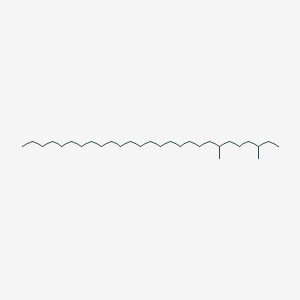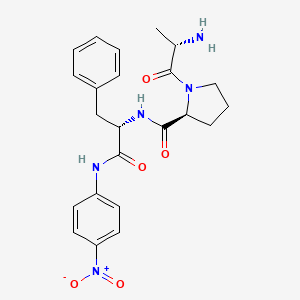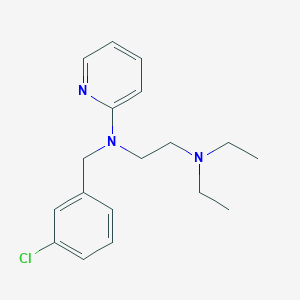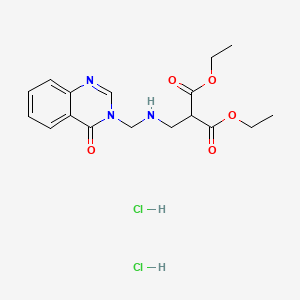![molecular formula C16H24O2 B14444674 [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate CAS No. 79211-55-5](/img/structure/B14444674.png)
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is an organic compound with the molecular formula C15H22O2. It is commonly used in the fragrance industry due to its pleasant odor. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate typically involves the esterification of [3-(4-Tert-butylphenyl)-2-methylpropanol] with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanoic acid].
Reduction: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanol].
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a fragrance component in pharmaceutical formulations.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Tert-butylphenyl)-2-methylpropanol]
- [4-Tert-butylphenyl acetate]
- [4-Tert-butylbenzyl acetate]
Uniqueness
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is unique due to its specific structural arrangement, which imparts distinct olfactory properties. The presence of the tert-butyl group enhances its stability and resistance to metabolic degradation, making it a preferred choice in fragrance formulations.
Properties
CAS No. |
79211-55-5 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)-2-methylpropyl] acetate |
InChI |
InChI=1S/C16H24O2/c1-12(11-18-13(2)17)10-14-6-8-15(9-7-14)16(3,4)5/h6-9,12H,10-11H2,1-5H3 |
InChI Key |
FPBJKPITUGVFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



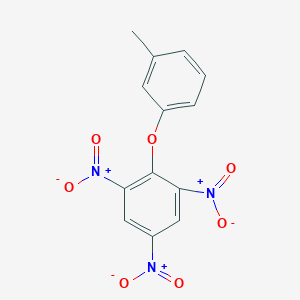
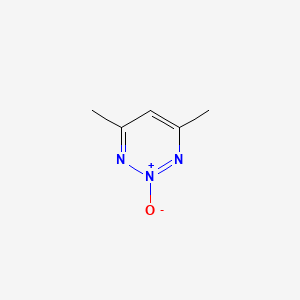

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)

